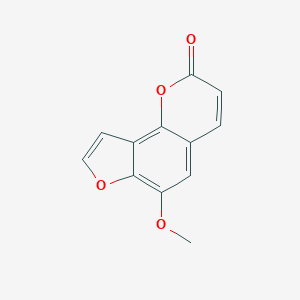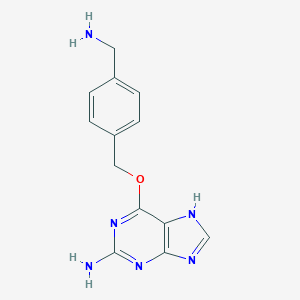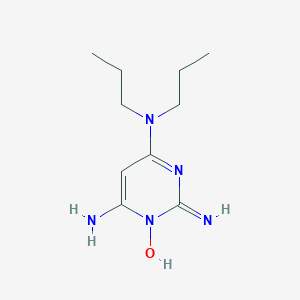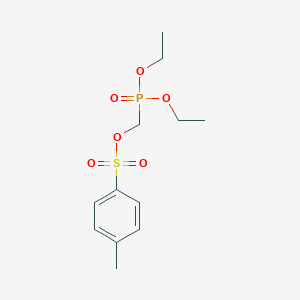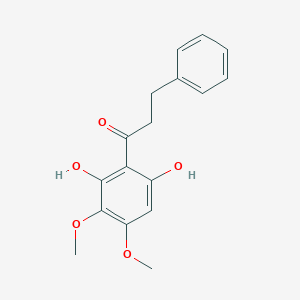
Dihydropashanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of molecules similar to Dihydropashanone, particularly those containing dihydropyrene structures, has been explored through various methods. One notable approach involves the synthesis of negative and positive photochromes containing the dihydropyrene-cyclophanediene photochromic system. This method describes the photo-openings of several negative photochromes to yield corresponding cyclophanedienes, showcasing the versatility in synthesizing structurally complex molecules (Mitchell et al., 2003).
Molecular Structure Analysis
The molecular structure of Dihydropashanone-like compounds is significant for understanding their chemical behavior. The study by Mitchell et al. (2003) also provides insights into the thermodynamic data for the thermal closing reactions of these compounds, highlighting the molecular structure's impact on their thermal stability and reactivity.
Chemical Reactions and Properties
Dihydropashanone and related compounds exhibit interesting photochromic properties, which are reactions that result in color change under light exposure. The synthesis and photochemical properties of dihydropyrenes have been enhanced through density functional theory (DFT) calculations, leading to the creation of compounds with significant barriers to thermal isomerization, thus improving their photochromic properties (Ayub et al., 2011).
Applications De Recherche Scientifique
Pharmaceutical Research : Dihydropyridine scaffolds, which include compounds like dihydropashanone, have revolutionized pharmaceutical research due to their unique biological properties. They have led to the development of several drug molecules and natural products, including alkaloids (Sharma & Singh, 2017).
Medical Applications : DHPs are known for their diverse activities in interacting with receptors, channels, and enzymes. They have applications in reversing multi-drug resistance and combatting several diseases (Carosati et al., 2012).
Organocatalytic Reductions : Dihydropyridines are used as reducing agents in organocatalytic reductions, contributing to the synthesis of diverse biologically active compounds and natural products (Rueping, Dufour & Schoepke, 2011).
Molecular Inhibitors : Dihydropyrimidine-based compounds, related to dihydropashanone, are used as model compounds in chemical genetics and as inhibitors of the human mitotic kinesin Eg5, which has implications in cancer treatment (Prokopcová et al., 2010).
Cardiac Applications : Dihydropyridines influence whole cell Ca currents in individual myocytes, affecting heart contractility and catecholamine release (Brown, Kunze & Yatani, 1984).
Neuroprotection : L-type calcium channel blockers from the dihydropyridine class are evaluated for their neuroprotective effects and potential impact on Parkinson's disease risk (Ritz et al., 2009).
Cardiovascular and Antihypertensive Applications : Dihydropashanone exhibits coronary activity and is used in applications such as coronary dilators, antifibrillators, anti-hypertensives, and as spasmolytics for muscles and vessels (Anderson, 1998).
Cancer Treatment : Certain derivatives, like DHP-5, show potential in cancer treatment but face challenges due to poor solubility in aqueous media (Shakeel, Bhat & Haq, 2016).
Propriétés
IUPAC Name |
1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPRVIMCAIKNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194804 | |
| Record name | Dihydropashanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydropashanone | |
CAS RN |
41997-41-5 | |
| Record name | Dihydropashanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydropashanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)
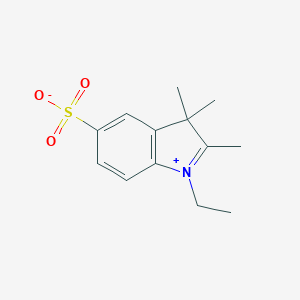
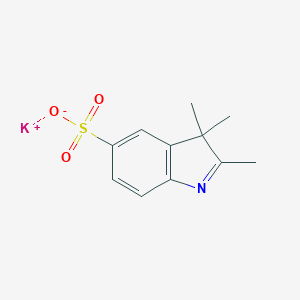
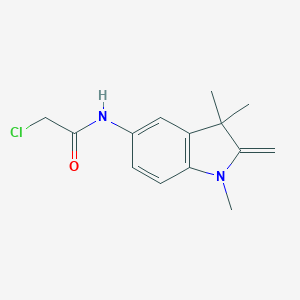
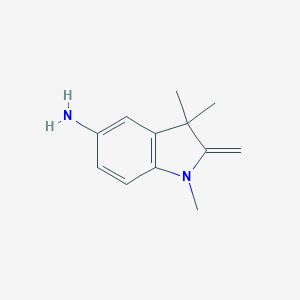
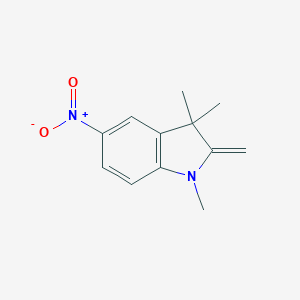
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

